4-Trimethylsilyl-3-butyn-1-ol

Descripción

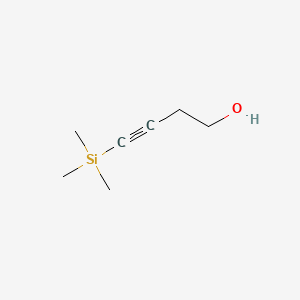

Structure

3D Structure

Propiedades

IUPAC Name |

4-trimethylsilylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTMVAFCUIGHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375373 | |

| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-12-6 | |

| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2117-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4-Trimethylsilyl-3-butyn-1-ol

Introduction

This compound is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure incorporates a primary alcohol and a trimethylsilyl-protected terminal alkyne. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective reactivity at the hydroxyl group. This protecting group can be easily removed under specific conditions to liberate the terminal alkyne for subsequent reactions, such as Sonogashira coupling.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, safety information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Identifier | Value | Source |

| IUPAC Name | 4-trimethylsilylbut-3-yn-1-ol | [2] |

| CAS Number | 2117-12-6 | [3][2] |

| Molecular Formula | C₇H₁₄OSi | [3][2] |

| Molecular Weight | 142.27 g/mol | [3][2] |

| InChI Key | VSTMVAFCUIGHQI-UHFFFAOYSA-N | [3] |

| SMILES | C--INVALID-LINK--(C)C#CCCO | [3][2] |

| Appearance | Clear colorless to light yellow liquid | [4][5] |

| Physical Property | Value | Source |

| Boiling Point | 78–79 °C at 10 mmHg97-98 °C at 24 mmHg43-48 °C at 1 mmHg | [6][7] |

| Density | 0.854 g/mL | [3][8] |

| Refractive Index | 1.4540 to 1.4560 (at 20°C, 589nm) | [3] |

| Flash Point | 60 °C | [3] |

| Vapor Pressure | 0.89 mmHg at 25°C | [9] |

| Solubility | Soluble in ethanol, acetone. Slightly soluble in water. | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.03 (s, 9H, SiCH₃), 1.8 (broad s, 1H, OH), 2.47 (t, 2H, CH₂), 3.67 (m, 2H, CH₂OH) | [6] |

| Infrared (IR, neat) | cm⁻¹: 3350 (very broad), 2178, 1250, 1031, 894, 842, 760 | [6] |

| Mass Spectrometry (MS) | Spectra available from various sources. | [10] |

| ¹³C NMR | Spectra available from various sources. | [2][10] |

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][2]

| GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flame, Exclamation Mark | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in an inert atmosphere, at 2-8°C.[11]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Synthesis of this compound

This protocol is based on the silylation of 3-butyn-1-ol (B147353) using chlorotrimethylsilane (B32843) and ethylmagnesium bromide.[6]

Materials:

-

3-butyn-1-ol (freshly distilled, 31.4 g, 0.448 mol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (900 mL)

-

Ethylmagnesium bromide in THF (2.0 M solution, 493 mL, 0.986 mol)

-

Chlorotrimethylsilane (freshly distilled, 125 mL, 0.986 mol)

-

3 M Hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked, 2-L round-bottomed flask equipped with a 1-L pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.

-

The flask is charged with 3-butyn-1-ol and anhydrous THF.

-

The stirred solution is cooled to 0°C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in THF is added over 1 hour.

-

The resulting mixture is stirred at 0°C for 1 hour, allowed to warm to room temperature for 1 hour, and then recooled to 0°C.

-

Freshly distilled chlorotrimethylsilane is slowly added to this mixture over 30 minutes with rapid stirring.

-

The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1–2 hours.

-

The entire reaction mixture is poured slowly with rapid stirring into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid and is stirred at 25°C for an additional 2 hours.

-

The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.

-

The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure at room temperature using a rotary evaporator.

-

The crude product is distilled through a short-path distillation apparatus under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid.

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-Butyn-1-ol, 4-(trimethylsilyl)- | CAS 2117-12-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 4-(Trimethylsilyl)but-3-yn-1-ol | 2117-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. This compound CAS#: 2117-12-6 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(2117-12-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2117-12-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 4-Trimethylsilyl-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 4-trimethylsilyl-3-butyn-1-ol, a valuable intermediate in organic synthesis. The document outlines detailed experimental methodologies, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the core chemical transformation.

Quantitative Data Summary

The following table summarizes the quantitative data from two primary synthetic methods for this compound, providing a comparative view of their efficiency and reaction parameters.

| Parameter | Grignard-based Synthesis | n-Butyl Lithium-based Synthesis |

| Starting Material | 3-Butyn-1-ol (B147353) | 3-Butyn-1-ol |

| Key Reagents | Ethylmagnesium bromide, Trimethylchlorosilane | n-Butyl lithium, Trimethylchlorosilane |

| Solvent | Tetrahydrofuran (THF) | Diethyl ether |

| Reaction Temperature | 0°C to Room Temperature | -60°C to 0°C |

| Yield | 71%[1] | Not explicitly stated in the provided text |

| Boiling Point | 78-79°C at 10 mmHg[1] | 75-77°C at 13 Torr[2] |

| Purity | >98.0% (GC) (for a commercial product) | Not explicitly stated in the provided text |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and reliable synthetic procedures.

Protocol 1: Grignard-based Synthesis of this compound[1][3]

This protocol details the synthesis of this compound via the formation of a Grignard reagent from 3-butyn-1-ol, followed by silylation.

Materials:

-

3-Butyn-1-ol (freshly distilled)

-

Ethylmagnesium bromide (2.0 M solution in THF)

-

Chlorotrimethylsilane (B32843) (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

Equipment:

-

Flame-dried, three-necked, round-bottomed flask

-

Pressure-equalizing addition funnel

-

Mechanical stirrer

-

Nitrogen inlet

-

Short-path distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried, three-necked, 2-L round-bottomed flask is equipped with a 1-L pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet. The flask is flushed with dry nitrogen.

-

Initial Charge: The flask is charged with 31.4 g (0.448 mol) of freshly distilled 3-butyn-1-ol and 900 mL of anhydrous THF.[1]

-

Grignard Reagent Formation: The stirred solution is cooled to 0°C under a nitrogen atmosphere. A solution of ethylmagnesium bromide in THF (493 mL of a 2.0 M solution, 0.986 mol) is added over 1 hour.[1] The resulting mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for 1 hour.

-

Silylation: The reaction mixture is recooled to 0°C. Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added over 30 minutes with rapid stirring.[1] The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1–2 hours.

-

Workup: The entire reaction mixture is poured slowly with rapid stirring into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid. The mixture is stirred at 25°C for an additional 2 hours.

-

Extraction: The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of diethyl ether.

-

Washing: The combined organic phases are washed sequentially with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride solution.[1]

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure at room temperature using a rotary evaporator.

-

Purification: The crude product is distilled through a short-path distillation apparatus under reduced pressure to yield 45.2 g (71%) of 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid (bp 78–79°C at 10 mmHg).[1]

Protocol 2: n-Butyl Lithium-based Synthesis of this compound[2]

This protocol offers an alternative route using n-butyl lithium for the deprotonation of 3-butyn-1-ol.

Materials:

-

3-Butyn-1-ol

-

n-Butyl lithium (2.5 M solution in hexane)

-

Trimethylchlorosilane

-

Diethyl ether

-

Water

-

1 N Hydrochloric acid

-

Sodium sulfate

Equipment:

-

Reaction flask with an argon inlet

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of 33.25 parts of 3-butyn-1-ol in 500 parts by volume of diethyl ether is cooled to -60°C under an argon atmosphere.[2]

-

Deprotonation: 400 parts by volume of a 2.5 M solution of n-butyl lithium in hexane (B92381) is added dropwise. The reaction is stirred for one hour after the addition is complete.[2]

-

Silylation: A solution of 130 parts by volume of trimethylchlorosilane in 130 parts by volume of ether is added dropwise. After the addition is complete, the temperature is allowed to rise to 0°C.[2]

-

Workup: The reaction mixture is poured into water.

-

Washing: The mixture is washed three times with 1 N HCl and then with additional water.[2]

-

Drying and Concentration: The organic layer is dried over sodium sulfate and evaporated to a liquid.

-

Purification: The resulting liquid is distilled under water aspirator pressure to give this compound (bp 75-77°C at 13 Torr).[2]

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this guide.

Caption: Chemical pathway for the synthesis of this compound.

Caption: Experimental workflow for the Grignard-based synthesis protocol.

References

Spectroscopic Profile of 4-Trimethylsilyl-3-butyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile building block, 4-Trimethylsilyl-3-butyn-1-ol. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is utilized.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 2117-12-6), a compound with the molecular formula C₇H₁₄OSi and a molecular weight of 142.27 g/mol .

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.67 | triplet | 2H | -CH₂OH |

| 2.47 | triplet | 2H | -C≡C-CH₂- |

| 1.80 | broad singlet | 1H | -OH |

| 0.03 | singlet | 9H | -Si(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 108.5 | -C≡C-Si(CH₃)₃ |

| 84.5 | -C≡C-Si(CH₃)₃ |

| 60.8 | -CH₂OH |

| 23.9 | -C≡C-CH₂- |

| -0.2 | -Si(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3350 (very broad) | O-H stretch (alcohol) |

| 2178 | C≡C stretch (alkyne) |

| 1250 | Si-C stretch |

| 1031 | C-O stretch (alcohol) |

| 842, 760 | Si-C rock |

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 127 | 100 | [M - CH₃]⁺ |

| 111 | 20 | [M - OCH₃]⁺ |

| 99 | 45 | [M - C₃H₇]⁺ |

| 75 | 90 | [(CH₃)₂SiOH]⁺ |

| 73 | 85 | [Si(CH₃)₃]⁺ |

| 59 | 50 | [CH₃Si(OH)₂]⁺ |

Experimental Protocols

The data presented above are typically acquired using standard laboratory techniques. The following are representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker HFX 90, operating at an appropriate frequency (e.g., 300 MHz for ¹H NMR). For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum is typically recorded "neat," meaning without a solvent. A drop of the neat liquid is placed between two potassium bromide (KBr) plates to form a thin film. The IR beam is passed through the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Mass Spectrometry (MS)

Mass spectral data is commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to CAS Number 2117-12-6 and its Relevance in Chemical Synthesis

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 2117-12-6, identified as 4-Trimethylsilyl-3-butyn-1-ol. Additionally, this report addresses 2-Amino-5-bromobenzotrifluoride, a compound pertinent to drug development research, which was also indicated as a topic of interest. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on chemical properties, experimental protocols, and suppliers.

Core Subject: this compound (CAS 2117-12-6)

This compound is primarily utilized as an intermediate in organic chemical synthesis.[1][2] Its structure, featuring a terminal alkyne protected by a trimethylsilyl (B98337) group and a primary alcohol, makes it a versatile building block in the synthesis of more complex molecules.

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄OSi | [3] |

| Molecular Weight | 142.27 g/mol | [3] |

| Boiling Point | 97 °C | [4] |

| Density | 0.854 g/mL | [4] |

| Refractive Index | 1.4536 | [4] |

| Flash Point | 50.1 °C | [4] |

| Purity | ≥98% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Physical Form | Liquid |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the silylation of 3-butyn-1-ol (B147353).[5] The following is a detailed experimental protocol based on established procedures.[5][6][7]

Materials:

-

3-butyn-1-ol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethylmagnesium bromide solution in THF (2.0 M)

-

Ice-cold 3 M hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked, 2-liter round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

The flask is flushed with dry nitrogen and charged with 31.4 g (0.448 mol) of freshly distilled 3-butyn-1-ol and 900 mL of anhydrous THF.[5]

-

The solution is cooled to 0°C under a nitrogen atmosphere. A 2.0 M solution of ethylmagnesium bromide in THF (493 mL, 0.986 mol) is added over the course of 1 hour.[5]

-

The resulting mixture is stirred vigorously at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour, and subsequently recooled to 0°C.[5]

-

Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added to the mixture over 30 minutes with rapid stirring.[5]

-

The mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1-2 hours.[5]

-

The entire reaction mixture is carefully poured into a 4-liter Erlenmeyer flask containing 1 liter of ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at 25°C.[5]

-

The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.[5]

-

The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride solution.[5]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[5]

-

The crude product is purified by short-path distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Suppliers

A number of chemical suppliers offer this compound. The following table lists some of the major suppliers.

| Supplier | Website |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Ambeed, Inc. | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

Compound of Interest in Drug Development: 2-Amino-5-bromobenzotrifluoride

While the primary focus of this guide is CAS 2117-12-6, the user also expressed interest in 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3), a compound with applications in pharmaceutical research. This chemical is a reagent used in the synthesis of α-aminophosphonates, which have demonstrated moderate antitumor activity.[8][9][10]

Role in Synthesis of α-Aminophosphonates

2-Amino-5-bromobenzotrifluoride serves as a key amine component in the Kabachnik-Fields reaction, a one-pot synthesis method for α-aminophosphonates.[11][12][13] This reaction involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite. The resulting α-aminophosphonates are structural analogs of α-amino acids and are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors, anticancer agents, and antibiotics.[11]

General Synthesis Pathway for α-Aminophosphonates

The diagram below illustrates the general workflow of the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.

This guide provides a detailed overview of this compound (CAS 2117-12-6) and touches upon the relevance of 2-Amino-5-bromobenzotrifluoride in the context of drug development. The information presented is intended to support the work of researchers and scientists in their respective fields.

References

- 1. This compound CAS#: 2117-12-6 [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-Amino-5-bromobenzotrifluoride | 445-02-3 [chemicalbook.com]

- 10. 2-Amino-5-bromobenzotrifluoride CAS#: 445-02-3 [m.chemicalbook.com]

- 11. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

4-Trimethylsilyl-3-butyn-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and handling of 4-Trimethylsilyl-3-butyn-1-ol, a valuable building block in organic synthesis. The information is presented to support its application in research and development, particularly in the synthesis of complex molecules and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₄OSi | [1][2][3] |

| Molecular Weight | 142.27 g/mol | [1][2][3] |

| CAS Number | 2117-12-6 | [1][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 78-79 °C at 10 mmHg | [1] |

| Density | 0.854 g/mL | [5] |

| InChI Key | VSTMVAFCUIGHQI-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound: An Experimental Protocol

A common and effective method for the preparation of this compound involves the reaction of 3-butyn-1-ol (B147353) with a Grignard reagent followed by quenching with chlorotrimethylsilane (B32843). The following protocol is a detailed procedure for this synthesis.[1]

Materials:

-

3-Butyn-1-ol (freshly distilled)

-

Ethylmagnesium bromide (2.0 M solution in tetrahydrofuran)

-

Chlorotrimethylsilane (freshly distilled)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 M Hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked, 2-L round-bottomed flask equipped with a pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.

-

The flask is charged with 31.4 g (0.448 mol) of freshly distilled 3-butyn-1-ol and 900 mL of anhydrous tetrahydrofuran.

-

The stirred solution is cooled to 0°C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in tetrahydrofuran (493 mL of a 2.0 M solution, 0.986 mol) is added over 1 hour.

-

The resulting mixture is stirred vigorously at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour, and subsequently recooled to 0°C.

-

Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added to the mixture over 30 minutes with rapid stirring.

-

The mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1–2 hours.

-

The entire reaction mixture is slowly poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at 25°C.

-

The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.

-

The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride solution.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by short-path distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Structure and Bonding in 4-trimethylsilyl-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 4-trimethylsilyl-3-butyn-1-ol. The information presented herein is intended to support research and development activities by providing detailed structural data, spectroscopic information, and relevant experimental methodologies.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₁₄OSi, is a versatile intermediate in organic synthesis.[1] Its structure features a terminal alcohol, a four-carbon chain, an internal alkyne, and a trimethylsilyl (B98337) group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄OSi | [2] |

| Molecular Weight | 142.27 g/mol | [2] |

| CAS Number | 2117-12-6 | [2] |

| Boiling Point | 78-79 °C at 10 mmHg | [3] |

| Density | 0.854 g/mL | [4] |

Structural Parameters

| Bond | Representative Bond Length (Å) | Bond Angle | Representative Bond Angle (°) |

| Si-C(sp) | 1.84 | C(sp)-Si-C(methyl) | 107-112 |

| C≡C | 1.20 | Si-C≡C | ~180 |

| C(sp)-C(sp²) | 1.43 | C≡C-CH₂ | ~180 |

| C(sp²)-CH₂OH | 1.51 | C-C-O | 109.5 |

| C-O | 1.43 | C-O-H | ~109 |

| Si-C(methyl) | 1.85-1.87 | H-C-H (methyl) | 109.5 |

Note: Representative values are derived from published crystal structures of analogous silylalkyne compounds. Actual values for this compound may vary slightly.

Bonding Analysis

The bonding in this compound is characterized by a combination of covalent bonds with varying degrees of polarity and the electronic influence of the trimethylsilyl group on the alkyne moiety.

Covalent Bonding

The molecule is held together by a framework of sigma (σ) and pi (π) bonds. The C-Si bond is polarized towards the more electronegative carbon atom. The C≡C triple bond consists of one σ bond and two π bonds, resulting in a linear geometry around the sp-hybridized carbon atoms. The C-O and O-H bonds of the alcohol group are polar, making this part of the molecule hydrophilic and capable of hydrogen bonding.

Electronic Effects of the Trimethylsilyl Group

The trimethylsilyl (TMS) group exerts significant electronic effects on the adjacent alkyne, influencing its reactivity and spectroscopic properties. These effects are primarily a combination of induction and hyperconjugation.

-

Inductive Effect: Silicon is less electronegative than carbon, leading to an electron-donating inductive effect (+I) from the TMS group to the alkyne. This increases the electron density of the triple bond.

-

Hyperconjugation (σ-π conjugation): The σ-electrons of the Si-C bonds can overlap with the π-system of the alkyne. This interaction, a form of hyperconjugation, further donates electron density into the triple bond, contributing to its stability. This electron-donating nature can influence the regioselectivity of addition reactions to the alkyne.

The interplay of these electronic effects is visually represented in the following diagram.

Caption: Electronic effects in this compound.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves the silylation of 3-butyn-1-ol (B147353).[3][5]

Materials:

-

3-butyn-1-ol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethylmagnesium bromide (2.0 M in THF)

-

3 M Hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottomed flask is charged with 3-butyn-1-ol and anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to 0 °C, and ethylmagnesium bromide solution is added dropwise over 1 hour.

-

The mixture is stirred at 0 °C for 1 hour, allowed to warm to room temperature for 1 hour, and then recooled to 0 °C.

-

Freshly distilled chlorotrimethylsilane is added slowly to the reaction mixture.

-

The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction is quenched by pouring the mixture into ice-cold 3 M hydrochloric acid.

-

The organic phase is separated, and the aqueous phase is extracted with ether.

-

The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid.[3]

Spectroscopic Characterization

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) as solvent

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (if not already present in the solvent).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation and Analysis (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the analysis of polar and volatile compounds (e.g., a wax or mid-polar phase column).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether).

GC-MS Analysis:

-

Injector: Use a split/splitless injector, typically in split mode to avoid column overloading. Set the injector temperature to around 250 °C.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-300.

The following flowchart illustrates the general experimental workflow for the characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | 0.15 | singlet | Si(CH₃)₃ | |

| 2.45 | triplet | C≡C-CH₂ | ||

| 3.70 | triplet | CH₂-OH | ||

| ~1.5-2.0 | broad singlet | OH | ||

| ¹³C | -0.5 | Si(CH₃)₃ | [2] | |

| 23.5 | C≡C-CH₂ | [2] | ||

| 60.8 | CH₂-OH | [2] | ||

| 85.1 | Si-C≡C | [2] | ||

| 104.5 | Si-C≡C-CH₂ | [2] |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3330 | Strong, Broad | O-H stretch | |

| ~2960, 2870 | Medium | C-H stretch (alkyl) | |

| ~2175 | Medium | C≡C stretch | |

| ~1250 | Strong | Si-CH₃ symmetric deformation | |

| ~1040 | Strong | C-O stretch | |

| ~840, 760 | Strong | Si-C stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 142. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) to give a prominent peak at m/z 127, and a base peak at m/z 73 corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺). Other fragments may arise from cleavage of the carbon chain.

References

An In-depth Technical Guide to the Safety and Handling of 4-trimethylsilyl-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical applications of 4-trimethylsilyl-3-butyn-1-ol (CAS No. 2117-12-6). The content is intended to support laboratory professionals in academic and industrial research, particularly in the fields of organic synthesis and drug development.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at the hydroxyl group. The TMS group can be easily removed to liberate the terminal alkyne for further functionalization, such as in cross-coupling reactions. It is a colorless to light yellow liquid under standard conditions.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₄OSi | [3] |

| Molecular Weight | 142.27 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 97-98 °C (at 24.0 mmHg) | [4] |

| 78-79 °C (at 10 mmHg) | [2] | |

| Density | 0.854 g/mL | [4] |

| Refractive Index | 1.4540 to 1.4560 (at 20°C) | [4] |

| Flash Point | 50.1 °C to 60 °C | [4] |

| Solubility | Soluble in ethanol, acetone. Slightly soluble in water. | |

| pKa | 14.61 ± 0.10 (Predicted) |

Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[4][5] Strict adherence to safety protocols is mandatory when handling this compound.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem, Thermo Fisher Scientific.[2][4]

Handling and Personal Protective Equipment (PPE)

A logical workflow for the safe handling of this chemical is essential to minimize risk. This involves preparation, handling, and post-handling procedures.

Storage and Incompatibilities

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[5] Keep the container tightly closed. Storage under an inert atmosphere at 2-8°C is recommended for long-term stability.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[5]

Experimental Protocols

This compound is a key intermediate. The typical synthetic sequence involves its synthesis, followed by deprotection of the silyl (B83357) group to reveal the terminal alkyne, which is then used in subsequent reactions like the Sonogashira coupling.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[2]

-

Apparatus Setup: A flame-dried, three-necked, 2-L round-bottomed flask is fitted with a 1-L pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet.

-

Initial Reaction: The flask is flushed with dry nitrogen and charged with 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Grignard Formation: The stirred solution is cooled to 0°C. A solution of ethylmagnesium bromide in THF (493 mL of 2.0 M solution, 0.986 mol) is added over 1 hour. The resulting mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour.

-

Silylation: The mixture is recooled to 0°C, and freshly distilled chlorotrimethylsilane (B32843) (125 mL, 0.986 mol) is added slowly over 30 minutes with rapid stirring. The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1–2 hours.

-

Work-up: The reaction mixture is poured slowly into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid and stirred for an additional 2 hours. The organic phase is separated, and the aqueous phase is extracted three times with ether.

-

Purification: The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

Isolation: The crude product is distilled through a short-path distillation apparatus under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid (bp 78–79°C at 10 mm Hg).[2]

Deprotection of the Trimethylsilyl Group

This representative protocol liberates the terminal alkyne.[7]

-

Reaction Setup: To a solution of this compound (1.0 equiv) in methanol (B129727) (approx. 0.1-0.2 M concentration), add anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 equiv).

-

Reaction Execution: Stir the mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether or ethyl acetate, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting 3-butyn-1-ol can be purified by flash chromatography if necessary.

Sonogashira Coupling of 3-butyn-1-ol

This general protocol describes the coupling of the deprotected alkyne with an aryl halide.[8]

-

Apparatus Setup: To a Schlenk flask under a nitrogen or argon atmosphere, add the aryl iodide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv).

-

Solvent and Reagents: Add an anhydrous amine solvent, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). Add 3-butyn-1-ol (1.1-1.5 equiv) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC/LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst and amine salts.

-

Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-aryl-3-butyn-1-ol, is then purified by flash column chromatography.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for synthesizing complex molecules. The terminal alkyne, unmasked after deprotection, is a versatile functional group that participates in a wide range of chemical transformations, including:

-

Sonogashira Cross-Coupling: To form aryl- and vinyl-substituted alkynes, which are common structural motifs in pharmaceuticals and organic materials.

-

Click Chemistry: Such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Alkynylation Reactions: The addition of the acetylide to electrophiles like aldehydes, ketones, and imines.

The hydroxyl group provides a handle for further modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ether or ester, allowing for the construction of more complex molecular architectures. Its role as a key intermediate in the synthesis of natural products and their analogues highlights its importance in drug discovery programs.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [repository.kaust.edu.sa]

Physical appearance and stability of 4-trimethylsilyl-3-butyn-1-ol

An In-depth Technical Guide on the Physical Appearance and Stability of 4-trimethylsilyl-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the presence of a primary alcohol and a trimethylsilyl-protected terminal alkyne, allowing for sequential and selective reactions. This guide provides a comprehensive overview of its physical properties, chemical stability, and handling protocols, crucial for its effective and safe use in research and development.

Physical and Chemical Properties

This compound is typically a liquid at room temperature, with its appearance ranging from colorless to light yellow or even black-brown to gray, depending on purity.[1][2][3] It is characterized by the chemical formula C7H14OSi and a molecular weight of approximately 142.27 g/mol .[1][4]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C7H14OSi | [1][4] |

| Molecular Weight | 142.27 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid; Black-Brown to Gray | [1][2][3][5] |

| Density | 0.854 g/mL | [1][6] |

| Boiling Point | 97.0°C to 98.0°C (at 24.0 mmHg); 78-79°C (at 10 mmHg) | [1][7] |

| Flash Point | 50.1°C to 60°C | [1][6] |

| Refractive Index | 1.4536 to 1.4560 (at 20°C, 589nm) | [1][3][6] |

| Purity | >97.5% (GC) | [1][2] |

Chemical Stability and Handling

General Stability

This compound is a flammable liquid and vapor.[1][2][4] It is generally stable under normal, inert conditions. However, the trimethylsilyl (B98337) (TMS) group, which protects the terminal alkyne, is known to be labile under both acidic and basic conditions.[8] This lability is a key aspect of its chemistry, allowing for deprotection when required. The stability of the TMS protecting group is significantly influenced by the steric bulk of the silyl (B83357) group; for instance, tert-butyldimethylsilyl (TBDMS) is more stable than TMS.[8]

Incompatibilities

To ensure the integrity of the compound, contact with the following should be avoided:

-

Acids and Acid Anhydrides: Can lead to the cleavage of the TMS group.[8][9]

-

Strong Oxidizing Agents: May react with the alcohol or alkyne functionalities.[9]

-

Bases: Can also facilitate the removal of the TMS group.[8]

-

Metals and Copper: May catalyze decomposition or unwanted reactions of the alkyne.[9]

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality and safety of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[10] This minimizes degradation from atmospheric moisture and oxygen.

-

Handling: All manipulations should be carried out in a well-ventilated area, preferably a fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Keep away from heat, sparks, and open flames.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the silylation of 3-butyn-1-ol (B147353).[7][11]

Materials:

-

3-butyn-1-ol

-

Anhydrous ether or tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexane (B92381) or Ethylmagnesium bromide (EtMgBr) in THF

-

Trimethylchlorosilane (TMSCl)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) or dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-butyn-1-ol and anhydrous solvent (ether or THF).

-

The solution is cooled to -60°C to 0°C under a nitrogen atmosphere.

-

A solution of n-BuLi or EtMgBr is added dropwise to the stirred solution. The mixture is stirred for an additional hour at this temperature.

-

Freshly distilled trimethylchlorosilane is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl or dilute HCl.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO4 or Na2SO4.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.[7]

Stability Assessment Under Acidic and Basic Conditions (General Protocol)

This protocol provides a framework for evaluating the stability of the TMS group in this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, methanol)

-

Acidic reagent (e.g., dilute HCl in methanol)

-

Basic reagent (e.g., potassium carbonate in methanol)

-

Thin Layer Chromatography (TLC) plates and developing system

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for analysis

Procedure:

-

Prepare separate solutions of this compound in an appropriate anhydrous solvent.

-

To one solution, add a catalytic amount of the acidic reagent. To another, add the basic reagent. A control solution with only the starting material and solvent should also be prepared.

-

Monitor the reactions over time using TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected 3-butyn-1-ol.

-

At various time points, aliquots can be taken, quenched, and analyzed by GC-MS or NMR to quantify the extent of deprotection. The rate of disappearance of the parent compound provides a measure of its stability under the tested conditions.

Logical Relationships in Stability

The stability of this compound is contingent on several factors, primarily the integrity of the trimethylsilyl protecting group. The following diagram illustrates the logical flow of its stability and potential degradation pathways.

Caption: Logical flow of stability for this compound.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-(Trimethylsilyl)but-3-yn-1-ol | 2117-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 381320250 [thermofisher.com]

- 4. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Butyn-1-ol, 4-(trimethylsilyl)- | CAS 2117-12-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. 2117-12-6|this compound|BLD Pharm [bldpharm.com]

- 11. prepchem.com [prepchem.com]

The Synthetic Alchemist's Toolkit: A Guide to Silyl-Protected Alkynes in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis. Among the myriad of protecting groups available to the synthetic chemist, silyl (B83357) ethers hold a prominent position, particularly for the masking of the reactive terminal alkyne proton. The introduction of a bulky silyl group not only prevents unwanted side reactions of the acidic C-H bond but also enhances the solubility and handling of often volatile and gaseous alkynes. This technical guide provides an in-depth exploration of the core principles and practical applications of silyl-protected alkynes, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Core Concepts: The Silyl Protecting Group Family

The ideal protecting group should be readily introduced and removed under mild conditions that do not interfere with other functional groups within the molecule. Silyl groups fulfill these criteria admirably, with their stability and reactivity being tunable by varying the steric bulk of the substituents on the silicon atom. The most commonly employed silyl protecting groups for alkynes are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS).

The selection of an appropriate silyl protecting group is a critical strategic decision in synthesis design. The relative stability of these groups generally follows the order of steric hindrance: TMS < TES < TBDMS < TIPS. This differential stability allows for selective deprotection in molecules with multiple silyl-protected functionalities.

Protection of Terminal Alkynes: Methodologies and Protocols

The most common method for the silylation of a terminal alkyne involves deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent, followed by quenching with the corresponding silyl chloride.

General Experimental Protocol for Silylation of a Terminal Alkyne

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Substrate: The terminal alkyne is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Deprotonation: The solution is cooled to a low temperature (typically -78 °C or 0 °C), and a solution of an organolithium reagent (e.g., n-BuLi in hexanes) is added dropwise. The reaction is stirred for a period of 30 minutes to an hour to ensure complete formation of the lithium acetylide.

-

Silylation: The corresponding silyl chloride (e.g., TMSCl, TIPSCl) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure silyl-protected alkyne.

A newer, metal-free protocol has been developed that utilizes a carboxylate catalyst with N,O-bis(silyl)acetamides as the silylating agents, offering a milder alternative for sensitive substrates.[1][2][3][4]

Deprotection of Silyl Alkynes: Reagents and Conditions

The removal of the silyl group, or deprotection, is a crucial step to unmask the terminal alkyne for subsequent transformations. The choice of deprotection reagent and conditions depends on the stability of the silyl group and the presence of other sensitive functional groups in the molecule.

Fluoride-Mediated Deprotection

The most common method for the cleavage of silicon-carbon bonds is through the use of a fluoride (B91410) source. The high affinity of silicon for fluoride drives the reaction. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose due to its solubility in organic solvents.[5][6][7]

Table 1: Fluoride-Mediated Deprotection of Silyl Alkynes

| Silyl Group | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) |

| TMS | TBAF | THF | 0 - RT | 15 min - 1 h | >95 |

| TES | TBAF | THF | RT | 1 - 3 h | >90 |

| TBDMS | TBAF | THF | RT | 2 - 6 h | >90 |

| TIPS | TBAF | THF | RT - 50 | 12 - 24 h | 85-95 |

| TIPS | HF-Pyridine | THF | 0 - RT | 1 - 4 h | >90 |

Base-Catalyzed Deprotection

For the more labile silyl groups, particularly TMS, mild basic conditions can be employed for deprotection. This method is often preferred when fluoride-sensitive functional groups are present.

Table 2: Base-Catalyzed Deprotection of Silyl Alkynes

| Silyl Group | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) |

| TMS | K₂CO₃ | Methanol | RT | 1 - 4 h | >95 |

| TMS | NaOH | Methanol/Water | RT | 30 min - 2 h | >90 |

| TES | K₂CO₃ | Methanol | RT | 12 - 24 h | Moderate to Good |

Acid-Catalyzed Deprotection

While less common for alkyne protection due to the potential for side reactions with the triple bond, mild acidic conditions can sometimes be used for the removal of silyl groups.

Table 3: Acid-Catalyzed Deprotection of Silyl Alkynes

| Silyl Group | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) |

| TMS | Acetic Acid | THF/H₂O | RT | 2 - 8 h | Variable |

| TBDMS | p-TsOH | Methanol | RT | 6 - 12 h | Variable |

Detailed Experimental Protocol for TBAF Deprotection of a TIPS-Protected Alkyne

-

Reaction Setup: To a solution of the TIPS-protected alkyne in THF is added a 1M solution of TBAF in THF (1.1-1.5 equivalents) at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC. For hindered silyl groups like TIPS, the reaction may require gentle heating to proceed at a reasonable rate.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the deprotected terminal alkyne.

Applications in Organic Synthesis: The Sonogashira Coupling

Silyl-protected alkynes are indispensable building blocks in a variety of carbon-carbon bond-forming reactions. One of the most prominent examples is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9][10] The use of a silyl-protected alkyne allows for the selective coupling of one terminus of a diyne or the introduction of an alkyne moiety into a complex molecule without interference from the acidic proton.

General Experimental Protocol for Sonogashira Coupling with a Silyl-Protected Alkyne

-

Reaction Setup: A Schlenk flask is charged with the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The flask is evacuated and backfilled with an inert gas.

-

Solvent and Base: An anhydrous solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylamine) are added.

-

Alkyne Addition: The silyl-protected alkyne is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or heated until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or a dilute ammonium chloride solution to remove the copper catalyst. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

-

Deprotection: The silyl protecting group is then removed using one of the methods described previously to yield the terminal alkyne product.

Conclusion

Silyl-protected alkynes are versatile and powerful tools in the arsenal (B13267) of the synthetic organic chemist. The ability to tune the stability of the protecting group allows for its strategic application in complex synthetic sequences, enabling the construction of intricate molecular architectures. A thorough understanding of the methods for their formation, cleavage, and their reactivity in key transformations such as the Sonogashira coupling is essential for researchers and scientists engaged in the synthesis of novel organic molecules, including those with potential applications in drug development. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of these indispensable synthetic intermediates.

References

- 1. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Methodological & Application

Application Notes and Protocols: Utilizing 4-trimethylsilyl-3-butyn-1-ol in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has become indispensable in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[4][5] 4-trimethylsilyl-3-butyn-1-ol is a particularly valuable building block for these transformations. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling (Glaser coupling).[6][7] The presence of the primary alcohol functionality offers a versatile handle for further synthetic modifications.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in Sonogashira coupling reactions.

Advantages of Using this compound

-

Prevention of Homocoupling: The TMS group effectively blocks the terminal alkyne, mitigating the formation of undesired homocoupled diynes, a common side reaction under Sonogashira conditions.[6][7]

-

Versatility of the Hydroxyl Group: The primary alcohol in the molecule provides a site for subsequent functionalization, allowing for the construction of more complex molecular architectures. This hydroxyl group is generally tolerated in Sonogashira reactions and does not require protection.[5]

-

Facile Deprotection: The TMS group can be selectively and quantitatively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, or with a base such as potassium carbonate in methanol (B129727).[8][9] This allows for subsequent reactions at the terminal alkyne position.

-

Improved Handling: Compared to gaseous acetylene, liquid reagents like this compound are easier and safer to handle in a laboratory setting.

Reaction Schematics and Mechanisms

The overall transformation involves two key steps: the Sonogashira coupling of this compound with an aryl or vinyl halide, followed by the deprotection of the trimethylsilyl group to yield the terminal alkyne.

Sonogashira Coupling Reaction:

Caption: General scheme of the Sonogashira coupling reaction.

The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.

Caption: Simplified Sonogashira catalytic cycles.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of aryl and vinyl iodides and bromides.

Materials:

-

This compound

-

Aryl/Vinyl Halide (Iodides are generally more reactive than bromides)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

-

Add this compound (1.2 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous for substrates that are sensitive to copper salts or to avoid potential contamination of the final product.

Materials:

-

This compound

-

Aryl/Vinyl Halide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, DBU)

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a Schlenk flask.

-

Add the anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for catalyst activation.

-

Add the aryl/vinyl halide (1.0 mmol), the base (2.0 mmol), and this compound (1.2 mmol).

-

Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or GC.

-

After completion, work up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Protocol 3: Deprotection of the Trimethylsilyl Group

This protocol describes the removal of the TMS group to yield the terminal alkyne.

Materials:

-

TMS-protected coupled product

-

Deprotecting agent (e.g., TBAF solution in THF, K₂CO₃ in methanol)

-

Solvent (THF or methanol)

Procedure:

-

Dissolve the TMS-protected compound (1.0 mmol) in THF (5 mL).

-

Add a 1M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting terminal alkyne by column chromatography if necessary.

Alternative Deprotection using K₂CO₃:

-

Dissolve the TMS-protected compound (1.0 mmol) in methanol (10 mL).

-

Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Work up and purify as described above.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.

Table 1: Copper-Catalyzed Sonogashira Coupling

| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 25 | 4 | 92 |

| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 50 | 6 | 88 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (3) | 6 | TEA | THF | 60 | 12 | 85 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (2.5) | 5 | DIPA | Toluene | 80 | 8 | 78 |

Table 2: Copper-Free Sonogashira Coupling

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 100 | 16 | 89 |

| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 91 |

| 3 | 2-Bromothiophene | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | THF | 80 | 24 | 82 |

| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | DBU | DMF | 90 | 10 | 87 |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent deprotection of a Sonogashira coupling product using this compound.

Caption: General experimental workflow.

Conclusion

This compound is a highly effective and versatile reagent for Sonogashira coupling reactions. Its use simplifies reaction procedures by preventing homocoupling and provides a valuable synthetic handle for further molecular elaboration. The protocols outlined in these application notes offer robust and adaptable methods for the synthesis of a wide variety of substituted alkynols, which are key intermediates in pharmaceutical and materials science research.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]

The Strategic Utility of 4-Trimethylsilyl-3-butyn-1-ol in the Synthesis of Complex Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Trimethylsilyl-3-butyn-1-ol is a versatile and highly valuable building block in modern organic synthesis, offering a unique combination of functionalities that enable the construction of complex molecular architectures. Its strategic importance lies in the presence of a primary alcohol, providing a handle for a variety of transformations, and a trimethylsilyl (B98337) (TMS)-protected terminal alkyne, which allows for controlled sequential reactions. This document provides detailed application notes and experimental protocols for the effective utilization of this reagent in the synthesis of advanced intermediates and target molecules.

Application Notes

The strategic placement of the hydroxyl and TMS-protected alkyne groups in this compound allows for a diverse range of synthetic manipulations. The TMS group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired reactions while enabling transformations at the alcohol functionality. Subsequently, the TMS group can be selectively removed to liberate the terminal alkyne for further elaboration, most notably in carbon-carbon bond-forming reactions such as the Sonogashira coupling.

Key Applications Include:

-